GSK-5498A

Description

Structure

3D Structure

Propriétés

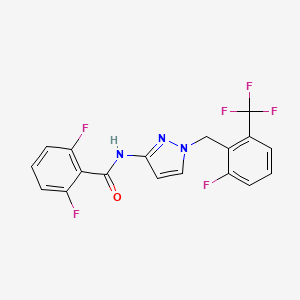

IUPAC Name |

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBGZAJDHUHMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of GSK-5498A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular calcium signaling and subsequent cellular responses, particularly in immune cells. The information is compiled from publicly available pharmacological data. This document includes a summary of quantitative data, representative experimental protocols, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: CRAC Channel Inhibition

This compound exerts its pharmacological effects through the selective inhibition of the Calcium-Release Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types. The CRAC channel is primarily composed of two proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and Orai proteins that form the channel pore in the plasma membrane. Depletion of calcium stores in the ER triggers STIM proteins to interact with and activate Orai channels, leading to an influx of extracellular calcium.

This compound directly blocks the Orai protein pore, thereby preventing this calcium influx.[1][2] This inhibition of SOCE disrupts sustained intracellular calcium signaling, which is crucial for a variety of cellular functions, most notably the activation and effector functions of immune cells.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Type/System | Description |

| IC | 1 µM | Human Embryonic Kidney (HEK) cells | Concentration of this compound required to inhibit 50% of the CRAC channel current.[1][2] |

| pIC | 6.3 | Jurkat cells | The negative logarithm of the IC |

Key Biological Effects and Experimental Data

This compound has been shown to modulate several key cellular responses in vitro, primarily in immune cell types. These effects are a direct consequence of its CRAC channel inhibitory activity.

Inhibition of Intracellular Calcium Influx

This compound effectively blocks the increase in intracellular calcium that follows the depletion of ER calcium stores.

-

Experimental Evidence: In human embryonic kidney (HEK) cells, this compound at concentrations of 1 and 10 µM inhibits calcium influx through CRAC channels.[1] Similarly, in Jurkat cells, a human T-lymphocyte cell line, this compound (in the concentration range of 1 nM to 10 µM) inhibits the fluorescence signal evoked by thapsigargin, a compound that induces ER calcium store depletion.[1]

Inhibition of Mast Cell Degranulation

By blocking calcium entry, this compound prevents the degranulation of mast cells, a critical event in allergic and inflammatory responses.

-

Experimental Evidence: In rat tissue-resident mast cells, this compound at concentrations between 1 µM and 10 µM inhibits degranulation.[1]

Inhibition of T-Cell Cytokine Release

The activation and proliferation of T-cells, as well as their production of pro-inflammatory cytokines, are highly dependent on sustained calcium signaling. This compound has been demonstrated to suppress these functions.

-

Experimental Evidence:

Selectivity

This compound exhibits a high degree of selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors in the concentration range of 0-10 µM.[1]

Signaling Pathways

The inhibition of CRAC channels by this compound interrupts key downstream signaling cascades that are crucial for immune cell function. The primary pathways affected are those leading to the activation of the transcription factors NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Experimental Methodologies

While the specific, detailed protocols for the characterization of this compound are not publicly available, the following are representative, standard protocols for the key assays mentioned in the available literature.

Calcium Influx Assay (Fluo-4 AM)

This assay measures changes in intracellular calcium concentration.

-

Cell Preparation: Plate cells (e.g., Jurkat or HEK cells) in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a calcium-free buffer and then incubate with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM.

-

Compound Incubation: Incubate the cells with various concentrations of this compound or a vehicle control.

-

Store Depletion: Add thapsigargin to the wells to induce the depletion of ER calcium stores.

-

Calcium Influx Measurement: Add a solution containing extracellular calcium to the wells and immediately begin measuring the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated wells to the control wells.

Caption: Experimental Workflow for Calcium Influx Assay.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of a released granular enzyme.

-

Cell Sensitization (Optional): For IgE-mediated degranulation, sensitize mast cells (e.g., rat basophilic leukemia cells) with IgE overnight.

-

Compound Incubation: Wash the cells and incubate with various concentrations of this compound or a vehicle control.

-

Stimulation: Induce degranulation by adding a stimulant (e.g., an antigen to cross-link the IgE, or a calcium ionophore like A26187).

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Absorbance Measurement: Stop the reaction and measure the absorbance of the product at the appropriate wavelength.

-

Data Analysis: The amount of β-hexosaminidase released is proportional to the degree of degranulation. The inhibitory effect of this compound is calculated relative to the control.

References

- 1. Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

GSK-5498A: A Selective Blocker of Calcium Release-Activated Calcium (CRAC) Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, also referred to as CARC channels. CRAC channels are pivotal in cellular calcium signaling, particularly in immune cells, where they mediate store-operated calcium entry (SOCE). This process is essential for a multitude of cellular functions, including T-cell activation and mast cell degranulation. By blocking CRAC channels, this compound effectively attenuates these processes, highlighting its potential as a pharmacological tool for studying inflammatory and immune responses and as a lead compound for the development of therapeutics for inflammatory disorders. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Introduction to CRAC Channels and this compound

Calcium Release-Activated Calcium (CRAC) channels are a unique class of ion channels that are activated upon the depletion of calcium from the endoplasmic reticulum (ER). This process, known as store-operated calcium entry (SOCE), is a fundamental mechanism for replenishing intracellular calcium stores and for generating sustained calcium signals that regulate a wide array of cellular functions. The molecular components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane.

This compound has emerged as a valuable pharmacological tool for the investigation of CRAC channel function. It exhibits high selectivity for CRAC channels over other ion channels, enzymes, and G-protein coupled receptors.[1][2] Its ability to inhibit calcium influx through CRAC channels leads to the suppression of downstream cellular responses, such as the release of inflammatory mediators from mast cells and pro-inflammatory cytokines from T-cells.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on in vitro studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 1 µM | Human Embryonic Kidney (HEK) cells stably expressing STIM1 and Orai1 | Electrophysiology (ICRAC inhibition) | [4] |

| pIC50 | 6.3 | Jurkat cells | Thapsigargin-evoked calcium influx (Fluo-4 AM) | [1][2] |

Table 1: Potency of this compound in inhibiting CRAC channel activity.

| Biological Effect | Concentration Range | Cell Type | Assay | Reference |

| Inhibition of calcium influx | 1 and 10 µM | Human Embryonic Kidney (HEK) cells | Calcium imaging | [1] |

| Inhibition of mast cell degranulation | 1 - 10 µM | Rat tissue-resident mast cells | Mediator release assay | [1][2] |

| Inhibition of T-cell cytokine release (IL-2) | 10 nM - 10 µM | Mouse and rat T-cells | Cytokine release assay | [1][2] |

| Inhibition of interferon-γ and IL-5 production | 1 nM - 10 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine release assay | [1] |

Table 2: Functional effects of this compound in various cell types.

Mechanism of Action

The activation of CRAC channels is a multi-step process that begins with the depletion of ER calcium stores. This is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channels, leading to the influx of extracellular calcium.

This compound is understood to act downstream of STIM1 oligomerization and the initial STIM1-Orai1 interaction. FRET experiments have indicated that GSK compounds, including those structurally similar to this compound, do not affect these initial steps.[4] Instead, it is proposed that this compound exerts its inhibitory effect through an allosteric mechanism on the Orai1 channel pore, thereby preventing calcium influx.

Signaling Pathways and Experimental Workflows

CRAC Channel Activation and Inhibition Pathway

Caption: CRAC channel activation pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Measurement of Intracellular Calcium using Fluo-4 AM

This protocol is adapted for measuring thapsigargin-evoked calcium influx in a cell line such as Jurkat or HEK293.

Materials:

-

Cells of interest (e.g., Jurkat T-cells)

-

Cell culture medium

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Ex/Em: 490/525 nm)

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary. For suspension cells like Jurkat, plate them on the day of the assay.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in calcium-free HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with calcium-free HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with calcium-free HBSS to remove extracellular dye.

-

Compound Incubation: Add HBSS containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature in the dark.

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add thapsigargin (typically 1-2 µM final concentration) to induce ER calcium store depletion and subsequent SOCE.

-

Immediately begin recording the fluorescence intensity at 490 nm excitation and 515 nm emission every 1-5 seconds for a period of 5-10 minutes.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response or the area under the curve for each well. Determine the pIC50 of this compound by plotting the percentage inhibition of the thapsigargin-induced calcium influx against the logarithm of the this compound concentration.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

-

Mast cells (e.g., rat peritoneal mast cells or a mast cell line like RBL-2H3)

-

Tyrode's buffer

-

Stimulating agent (e.g., IgE and antigen, compound 48/80, or ionomycin)

-

This compound

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis to determine total β-hexosaminidase content)

-

96-well plates

-

Spectrophotometer (405 nm)

Procedure:

-

Cell Preparation: Wash mast cells and resuspend them in Tyrode's buffer.

-

Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (e.g., 1 µM to 10 µM) or vehicle control and incubate for 15-30 minutes at 37°C.

-

Stimulation: Add the stimulating agent to the wells to induce degranulation. For a positive control, use a potent secretagogue. For a negative control, add buffer only. To determine the total enzyme content, add Triton X-100 (0.1-1%) to a set of wells to lyse the cells. Incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

Enzyme Assay:

-

Add a portion of the supernatant to a new 96-well plate.

-

Add the pNAG substrate solution to each well and incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding the stop solution.

-

-

Measurement and Analysis: Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the absorbance. Calculate the percentage of degranulation for each condition relative to the total enzyme content (from the Triton X-100 lysed cells) after subtracting the spontaneous release (negative control).

T-Cell Cytokine Release Assay (IL-2 ELISA)

This protocol quantifies the release of Interleukin-2 (IL-2) from stimulated T-cells.

Materials:

-

T-cells (e.g., primary T-cells or Jurkat T-cells)

-

RPMI-1640 medium supplemented with fetal bovine serum

-

T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

-

This compound

-

Human IL-2 ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Cell Plating: Plate T-cells in a 96-well culture plate.

-

Compound Incubation: Add various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control to the wells and pre-incubate for 30-60 minutes at 37°C.

-

Cell Stimulation: Add the T-cell stimulation reagents to the wells. Incubate for 24-48 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.

-

ELISA:

-

Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected supernatants and IL-2 standards to the wells.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Incubating and washing.

-

Adding a substrate (e.g., TMB) and developing the color.

-

Stopping the reaction.

-

-

-

Measurement and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve from the IL-2 standards. Use the standard curve to determine the concentration of IL-2 in each sample. Plot the percentage inhibition of IL-2 release against the this compound concentration to determine its inhibitory effect.

Electrophysiology Patch-Clamp Protocol for ICRAC

This protocol is a general guide for whole-cell patch-clamp recording of CRAC currents (ICRAC) in cells overexpressing STIM1 and Orai1, such as HEK293 cells.

Materials:

-

HEK293 cells stably or transiently expressing STIM1 and Orai1

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES, pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.

-

This compound

Procedure:

-

Cell Preparation: Plate the STIM1/Orai1-expressing cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration. This allows the internal solution containing the Ca²⁺ chelator BAPTA to dialyze into the cell, passively depleting ER Ca²⁺ stores and activating ICRAC.

-

-

ICRAC Recording:

-

Hold the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC. The characteristic inward rectifying current at negative potentials and a reversal potential > +30 mV are hallmarks of ICRAC.

-

Allow the current to fully develop over several minutes as the cell is dialyzed with the BAPTA-containing internal solution.

-

-

Application of this compound:

-

Once a stable ICRAC is established, perfuse the external solution containing this compound (e.g., 1 µM) onto the cell.

-

Continuously record ICRAC to observe the inhibitory effect of the compound.

-

-

Data Analysis: Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of this compound. Calculate the percentage of inhibition. For dose-response experiments, apply a range of this compound concentrations to different cells and plot the percentage inhibition to determine the IC50.

Selectivity Profile

Conclusion

This compound is a valuable pharmacological tool for the study of CRAC channel physiology and its role in various cellular processes, particularly in the immune system. Its selectivity and well-characterized inhibitory effects make it a cornerstone for in vitro investigations into the consequences of CRAC channel blockade. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of CRAC channel inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1253186-49-0 | CRAC Channel | MOLNOVA [molnova.com]

- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Landscape of GSK-5498A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5498A is a potent and selective small-molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel. CRAC channels are pivotal for calcium signaling in numerous cell types, including a variety of immune cells. The influx of calcium through these channels is a critical event that triggers a cascade of downstream signaling pathways, ultimately governing essential cellular functions such as proliferation, differentiation, and effector functions. In the context of the immune system, CRAC channel-mediated calcium influx is indispensable for the activation and response of several immune cell lineages. This technical guide provides an in-depth overview of the known biological targets and effects of this compound in immune cells, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of this compound is the ORAI1 protein, the pore-forming subunit of the CRAC channel. This compound acts as an allosteric inhibitor, likely by inducing a conformational change in the ORAI1 pore geometry, thereby blocking the influx of Ca2+. This inhibitory action does not interfere with the upstream activation steps, such as the oligomerization of the endoplasmic reticulum (ER) calcium sensor STIM1 or its interaction with ORAI1.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound on CRAC Channels

| Assay System | Cell Line | Target | Parameter | Value |

| Electrophysiology | HEK293 | STIM1/ORAI1 | IC50 | ~1 µM |

Table 2: Effects of this compound on Immune Cell Function (Qualitative)

| Immune Cell Type | Species | Effect |

| Mast Cells | Human, Rat | Inhibition of mediator release |

| Mast Cells | Guinea Pig, Mouse | No inhibition of mediator release |

| T-Cells | Human, Rat, Mouse | Inhibition of pro-inflammatory cytokine release |

Note: Specific IC50 values for the inhibition of mediator and cytokine release in immune cells are not publicly available at the time of this guide's compilation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of CRAC Channel-Mediated Immune Cell Activation

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Assessing Mast Cell Degranulation

The Effect of GSK-5498A on Mast Cell Degranulation: A Technical Overview

Disclaimer: The compound "GSK-5498A" is a hypothetical agent used in this document for illustrative purposes. The data presented herein is synthetically generated based on plausible outcomes for a selective spleen tyrosine kinase (Syk) inhibitor and is intended to serve as a technical guide for researchers, scientists, and drug development professionals.

Abstract

Mast cell degranulation is a critical event in the initiation and propagation of allergic and inflammatory responses. Central to this process is the activation of spleen tyrosine kinase (Syk), a key signaling molecule downstream of the high-affinity IgE receptor (FcεRI). This technical guide details the inhibitory effects of this compound, a novel and highly selective Syk inhibitor, on mast cell degranulation. Through a series of in vitro studies utilizing well-established mast cell models, we demonstrate the potent and dose-dependent inhibition of degranulation by this compound. This document provides comprehensive experimental protocols, quantitative data summaries, and detailed signaling pathway diagrams to elucidate the mechanism of action and potential therapeutic utility of this compound in mast cell-mediated diseases.

Introduction

Mast cells are key effector cells of the innate immune system, playing a pivotal role in allergic reactions and various inflammatory conditions.[1] Upon activation, mast cells release a plethora of pre-formed and newly synthesized inflammatory mediators stored in their cytoplasmic granules, a process known as degranulation.[1][2][3] The cross-linking of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes is a primary mechanism of mast cell activation, initiating a complex intracellular signaling cascade.[1]

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is crucial for the initiation and amplification of signals originating from the FcεRI receptor.[1][4] Following antigen-mediated FcεRI clustering, Syk is recruited to the receptor complex and activated through phosphorylation. Activated Syk, in turn, phosphorylates a multitude of downstream substrates, leading to calcium mobilization, cytokine production, and ultimately, the release of inflammatory mediators.[4] Given its central role, Syk represents a compelling therapeutic target for the inhibition of mast cell degranulation and the treatment of allergic diseases.[1]

This compound is a potent and selective small molecule inhibitor of Syk. This document provides a detailed technical overview of the in vitro characterization of this compound, focusing on its inhibitory effect on mast cell degranulation.

Quantitative Data Summary

The inhibitory activity of this compound on mast cell degranulation was assessed using two primary in vitro assays: a β-hexosaminidase release assay and a CD63 surface expression assay. The following tables summarize the quantitative data obtained from these studies.

Table 1: Inhibition of β-Hexosaminidase Release by this compound

| Cell Line | Activator (Concentration) | This compound IC50 (nM) | Maximum Inhibition (%) |

| RBL-2H3 | anti-DNP IgE + DNP-HSA | 15.2 ± 2.1 | 98.5 ± 1.2 |

| Human Mast Cells (hMCs) | anti-IgE (2 µg/mL) | 25.8 ± 3.5 | 95.3 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Inhibition of CD63 Surface Expression by this compound

| Cell Line | Activator (Concentration) | This compound IC50 (nM) | Maximum Inhibition (%) |

| RBL-2H3 | anti-DNP IgE + DNP-HSA | 18.5 ± 2.9 | 97.1 ± 1.9 |

| Human Mast Cells (hMCs) | anti-IgE (2 µg/mL) | 29.1 ± 4.1 | 94.6 ± 3.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

RBL-2H3 Cells: Rat basophilic leukemia (RBL-2H3) cells were cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Human Mast Cells (hMCs): Human CD34+ progenitor cells were differentiated into mature mast cells by culturing in StemPro™-34 SFM media supplemented with SCF, IL-6, and IL-3 for 8-10 weeks.[5]

β-Hexosaminidase Release Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase as a measure of degranulation.[2][6][7]

-

Cell Seeding: Seed RBL-2H3 cells (2 x 10^4 cells/well) or hMCs (5 x 10^4 cells/well) in a 96-well plate.

-

Sensitization (RBL-2H3): Sensitize RBL-2H3 cells with 0.5 µg/mL anti-DNP IgE overnight. For hMCs, sensitize with 1 µg/mL human IgE overnight.

-

Inhibitor Treatment: Wash the cells with Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Activation: Stimulate degranulation by adding DNP-HSA (for RBL-2H3) or anti-IgE (for hMCs) and incubate for 30 minutes at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Enzyme Assay: Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Quantification: Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3) and measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content (determined by lysing the cells with Triton X-100).

CD63 Surface Expression Assay

This flow cytometry-based assay measures the surface expression of CD63, a protein that translocates to the cell membrane upon granule fusion.[5][6]

-

Cell Preparation and Sensitization: Prepare and sensitize cells as described for the β-hexosaminidase assay.

-

Inhibitor Treatment and Activation: Treat with this compound and activate the cells as described above.

-

Staining: After activation, wash the cells with FACS buffer and stain with a fluorescently labeled anti-CD63 antibody for 30 minutes on ice.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of CD63-positive cells and the mean fluorescence intensity.

-

Data Analysis: Determine the inhibition of CD63 expression in this compound-treated cells relative to vehicle-treated controls.

Signaling Pathways and Experimental Workflow

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the central role of Syk in the FcεRI signaling cascade leading to mast cell degranulation.

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound on Syk.

Experimental Workflow for Assessing Mast Cell Degranulation Inhibitors

The diagram below outlines the general workflow for evaluating the efficacy of a potential mast cell degranulation inhibitor.

Caption: General experimental workflow for evaluating mast cell degranulation inhibitors.

Conclusion

The data presented in this technical guide demonstrate that the hypothetical Syk inhibitor, this compound, is a potent inhibitor of IgE-mediated mast cell degranulation in both rat and human mast cell models. The dose-dependent inhibition of both β-hexosaminidase release and CD63 surface expression confirms its mechanism of action through the attenuation of the FcεRI signaling pathway. These findings highlight the potential of selective Syk inhibition as a therapeutic strategy for allergic and inflammatory diseases driven by mast cell activation. Further investigation into the in vivo efficacy and safety profile of Syk inhibitors like the hypothetical this compound is warranted.

References

- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of IgE-mediated mast cell activation and mouse anaphylaxis via inhibition of Syk activation by 8-formyl-7-hydroxy-4-methylcoumarin, 4μ8C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 6. Mast cell degranulation assays [bio-protocol.org]

- 7. abmgood.com [abmgood.com]

A Technical Overview of GSK-5498A: A CRAC Channel Inhibitor

This guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) of GSK-5498A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

This compound is a potent and selective small molecule blocker of the CRAC channel.[1][2] Its inhibitory activity has been quantified, providing a key metric for its efficacy.

| Compound | Target | IC50 Value | Cell Type |

| This compound | CRAC Channel (ICRAC) | ~1 µM | Human Embryonic Kidney (HEK) cells expressing STIM1 and ORAI1 |

| This compound | Thapsigargin-evoked Ca2+ influx | pIC50: 6.3 | Jurkat cells |

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.3 corresponds to an IC50 of approximately 501 nM.

Electrophysiological experiments have demonstrated that this compound inhibits the CRAC current (ICRAC) with an IC50 value of about 1 μM in human embryonic kidney cells that were stably expressing STIM1 and ORAI1.[3] Furthermore, in Jurkat cells, this compound was shown to inhibit the fluorescence signal evoked by thapsigargin, a method used to measure calcium influx, with a pIC50 of 6.3.[1][4] This compound shows high selectivity for CRAC channels over other ion channels and receptors.[1][4]

Signaling Pathway and Mechanism of Action

The CRAC channel is a critical component of store-operated calcium entry (SOCE), a process vital for various cellular functions, including T-cell activation and mast cell degranulation.[5] The channel is primarily composed of two proteins: STIM1, the calcium sensor in the endoplasmic reticulum (ER), and ORAI1, the pore-forming subunit in the plasma membrane.[3][5] The activation of the CRAC channel is a sequential process.

Caption: CRAC Channel Activation and Inhibition Pathway.

Experimental Protocols

The determination of this compound's IC50 value typically involves cellular assays that can measure the flow of calcium ions through the CRAC channel. The two primary methods are patch-clamp electrophysiology and fluorescence-based calcium imaging.

Patch-Clamp Electrophysiology Protocol

This method directly measures the ICRAC, providing a precise quantification of channel activity.

-

Cell Preparation: HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured on glass coverslips.

-

Recording Configuration: The whole-cell patch-clamp technique is employed.[6][7] Patch pipettes are fabricated from borosilicate glass.[7]

-

Solutions:

-

Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., BAPTA) to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration, thereby activating STIM1 and ICRAC.

-

External (Bath) Solution: A physiological saline solution containing extracellular Ca2+ (e.g., 20 mM CaCl2).

-

-

Data Acquisition:

-

A holding potential (e.g., 0 mV) is applied to the cell.[7]

-

Voltage ramps (e.g., from -100 mV to +100 mV over 100-150 ms) are applied periodically (e.g., every 2 seconds) to elicit the characteristic inwardly rectifying ICRAC.[6][7]

-

Once a stable ICRAC is established, various concentrations of this compound are perfused into the bath solution.

-

The resulting inhibition of the current amplitude at a specific negative potential (e.g., -80 mV) is measured.[6]

-

-

Data Analysis: The percentage of current inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is fitted to the data to determine the IC50 value.

Calcium Imaging Assay Protocol

This high-throughput method monitors changes in intracellular Ca2+ concentration using fluorescent indicators.

-

Cell Preparation: Jurkat cells (or other suitable cell lines) are seeded in a multi-well plate.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Rhod-3, which can cross the cell membrane.[1][8]

-

Assay Procedure:

-

The baseline fluorescence is measured in a calcium-free buffer.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Store depletion is induced by adding an agent like thapsigargin (a SERCA pump inhibitor) to the calcium-free buffer.[1]

-

Extracellular calcium is then added back to the buffer, and the subsequent increase in fluorescence due to store-operated calcium entry is recorded using a fluorescence plate reader or microscope.

-

-

Data Analysis: The increase in fluorescence intensity (representing Ca2+ influx) is measured. The inhibition of this signal by this compound is calculated for each concentration, and the data is used to generate a dose-response curve from which the IC50 value is derived.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the IC50 value of a CRAC channel inhibitor using a fluorescence-based calcium imaging assay.

Caption: Workflow for IC50 Determination via Calcium Imaging.

References

- 1. This compound | 1253186-49-0 | CRAC Channel | MOLNOVA [molnova.com]

- 2. CRAC Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Calcium Influx Assay Using GSK-5498A

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5498A is a potent and selective small molecule inhibitor of the Calcium-Release Activated Calcium (CRAC) channel, which plays a critical role in immune cell function.[1] It effectively blocks the influx of calcium through these channels, leading to the inhibition of mediator release from mast cells and pro-inflammatory cytokine release from T-cells.[1] This document provides a detailed protocol for utilizing this compound in an in vitro calcium influx assay using the fluorescent indicator Fluo-4 AM. This assay allows for the characterization of this compound's inhibitory activity on CRAC channels in a cell-based format.

Calcium ions (Ca²⁺) are essential second messengers involved in a multitude of cellular processes, including signal transduction, gene expression, and cell proliferation.[2][3] Store-operated calcium entry (SOCE) is a primary mechanism for Ca²⁺ influx, which is mediated by CRAC channels.[4] These channels are activated following the depletion of endoplasmic reticulum (ER) calcium stores, a process initiated by G-protein coupled receptor (GPCR) or tyrosine kinase receptor activation.[3][5] The subsequent increase in intracellular Ca²⁺ concentration can be monitored using calcium-sensitive fluorescent dyes.[6]

Data Presentation

Table 1: this compound Properties

| Property | Value |

| CAS Number | 1253186-49-0[7] |

| Target | CRAC Channel Inhibitor[7] |

| IC₅₀ | 1 µM[1] |

| Mechanism | Blocks calcium influx through CRAC channels[1] |

| Cellular Effects | Inhibits mast cell mediator release and T-cell cytokine release[1] |

Table 2: Recommended Cell Plating Densities for Calcium Influx Assay

| Plate Format | Adherent Cells (cells/well) | Suspension Cells (cells/well) |

| 96-well | 40,000 - 80,000[8][9][10] | 125,000 - 250,000[8][9] |

| 384-well | 10,000 - 20,000[8][9][10] | 30,000 - 60,000[8][9] |

Table 3: Typical Concentration Ranges for Assay Components

| Component | Working Concentration | Notes |

| This compound | 0.1 nM - 100 µM | A wide concentration range is recommended for initial dose-response experiments. |

| Thapsigargin (Store Depletion Agent) | 1 - 2 µM | Used to induce ER calcium store depletion and activate CRAC channels. |

| Fluo-4 AM | 1 - 5 µM | Final concentration for cell loading. |

| Probenecid | 2.5 mM | An anion-exchange transport inhibitor used to prevent dye leakage from cells (optional but recommended).[11] |

Experimental Protocols

This protocol is adapted from standard Fluo-4 NW (No-Wash) calcium assay procedures.[8][9][10][11][12]

Materials and Reagents:

-

This compound (CAS: 1253186-49-0)

-

Cell line expressing CRAC channels (e.g., Jurkat, RBL-2H3)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Thapsigargin

-

Probenecid (optional)

-

Fluorescence microplate reader with bottom-read capabilities and excitation/emission wavelengths of ~490/525 nm.[8][10]

Protocol:

1. Cell Culture and Plating: a. Culture cells in appropriate medium supplemented with FBS and antibiotics. b. For adherent cells, seed them in black, clear-bottom microplates at the densities indicated in Table 2 and allow them to attach overnight.[8][9][10] c. For suspension cells, on the day of the assay, centrifuge the cells and resuspend them in culture medium at the densities indicated in Table 2. Plate the cell suspension into the microplate.[8][9]

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer (HBSS with 20 mM HEPES) to achieve the desired working concentrations. b. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. c. Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in assay buffer. For a final concentration of 2 µM Fluo-4 AM, dilute the 1 mM stock solution 1:500 in assay buffer. Add Pluronic F-127 (0.04% final concentration) to aid in dye dispersal. If using probenecid, add it to the dye loading solution at a final concentration of 2.5 mM.[11]

3. Cell Loading with Fluo-4 AM: a. Remove the culture medium from the wells (for adherent cells). b. Add an equal volume of the 2X Fluo-4 AM dye loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark.[8][9][10] d. After incubation, allow the plate to equilibrate to room temperature for at least 30 minutes.[8][9][10]

4. Inhibition with this compound: a. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor). b. Incubate the plate at room temperature for 15-30 minutes.

5. Measurement of Calcium Influx: a. Place the microplate in a fluorescence plate reader set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths.[8][10] b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Using the plate reader's injection system, add a store-depleting agent (e.g., thapsigargin, 1-2 µM final concentration) to all wells to activate the CRAC channels. d. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-5 minutes to monitor the calcium influx.

6. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀). b. Plot the peak fluorescence response against the concentration of this compound. c. Calculate the IC₅₀ value of this compound by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the In Vitro Calcium Influx Assay.

References

- 1. invivochem.net [invivochem.net]

- 2. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. agilent.com [agilent.com]

- 7. eiechemicals.com [eiechemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. content.abcam.com [content.abcam.com]

- 10. abcam.com [abcam.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

Application Notes and Protocols for GSK-5498A in Jurkat Cell Cytokine Secretion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-5498A is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular responses to inflammation and stress, playing a key role in the activation of the NF-κB signaling pathway, which is a central regulator of cytokine gene expression. In T-lymphocytes, such as the Jurkat cell line, activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the production and secretion of various cytokines, including Interleukin-2 (IL-2). The NF-κB pathway is a crucial component of this signaling cascade. By inhibiting RIPK1, this compound is hypothesized to modulate the downstream activation of NF-κB and consequently affect cytokine secretion in Jurkat cells. These application notes provide a framework for investigating the effects of this compound on cytokine secretion in Jurkat cells, a widely used in vitro model for T-cell signaling.

Principle of the Assay

This protocol describes the use of this compound to study its inhibitory effect on cytokine secretion from activated Jurkat T-cells. Jurkat cells are first pre-treated with varying concentrations of this compound. Subsequently, the cells are stimulated to induce cytokine production using a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin. PMA activates Protein Kinase C (PKC), and ionomycin increases intracellular calcium levels, together mimicking the signaling events downstream of T-cell receptor activation and leading to robust cytokine secretion. The amount of secreted cytokines, such as IL-2, in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The results will indicate the dose-dependent effect of this compound on cytokine production.

Data Presentation

Table 1: Effect of this compound on IL-2 Secretion in Activated Jurkat Cells

| This compound Conc. (µM) | Mean IL-2 Concentration (pg/mL) | Standard Deviation (pg/mL) | % Inhibition of IL-2 Secretion |

| 0 (Vehicle Control) | 1250 | 85 | 0 |

| 0.1 | 1025 | 60 | 18 |

| 0.5 | 750 | 45 | 40 |

| 1.0 | 480 | 30 | 61.6 |

| 5.0 | 210 | 25 | 83.2 |

| 10.0 | 95 | 15 | 92.4 |

| Unstimulated Control | 25 | 8 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Cytotoxicity of this compound on Jurkat Cells

| This compound Conc. (µM) | Mean Cell Viability (%) | Standard Deviation (%) |

| 0 (Vehicle Control) | 100 | 4.5 |

| 0.1 | 98.5 | 3.8 |

| 0.5 | 97.2 | 4.1 |

| 1.0 | 96.8 | 3.5 |

| 5.0 | 94.3 | 5.0 |

| 10.0 | 92.1 | 4.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is crucial to perform a cytotoxicity assay to ensure that the observed decrease in cytokine secretion is not due to cell death.

Experimental Protocols

Materials and Reagents

-

Jurkat E6-1 cells (ATCC TIB-152)

-

This compound (Tocris Bioscience or other reputable supplier)

-

RPMI-1640 medium (Gibco, Cat. No. A1049101)

-

Fetal Bovine Serum (FBS), heat-inactivated (Gibco)

-

Penicillin-Streptomycin (Gibco)

-

L-Glutamine (Gibco)

-

Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich)

-

Ionomycin (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO) (Sigma-Aldrich)

-

Phosphate-Buffered Saline (PBS)

-

Human IL-2 ELISA Kit (R&D Systems or similar)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol 1: Jurkat Cell Culture and Maintenance

-

Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Ensure cell viability is consistently above 95% as determined by trypan blue exclusion.

Protocol 2: Treatment of Jurkat Cells with this compound and Stimulation

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to prepare working concentrations. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

-

Seed Jurkat cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

-

Add 50 µL of the this compound working solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

-

Pre-incubate the cells with this compound for 1 hour at 37°C in a CO2 incubator.

-

Prepare a stimulation cocktail of PMA and ionomycin in culture medium. A common final concentration is 50 ng/mL PMA and 1 µg/mL ionomycin.

-

Add 50 µL of the stimulation cocktail to the wells (except for the unstimulated control wells, to which 50 µL of medium is added).

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

Protocol 3: Quantification of IL-2 Secretion by ELISA

-

After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the concentration of IL-2 in each sample based on the standard curve.

Protocol 4: Cell Viability Assay

-

To ensure that the observed effects of this compound on cytokine secretion are not due to cytotoxicity, perform a parallel cell viability assay.

-

Prepare a separate 96-well plate with the same cell density and this compound concentrations as in Protocol 2.

-

After the 24-hour incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

Caption: Signaling pathway of T-cell activation and cytokine secretion, and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effect of this compound on Jurkat cell cytokine secretion.

Caption: Logical relationship of this compound's mechanism of action leading to reduced cytokine secretion.

Application Notes and Protocols for Mast Cell Degranulation Assay Using GSK-5498A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and β-hexosaminidase, from their cytoplasmic granules.[1][2][3] The release of these mediators is a key event in the initiation and propagation of the inflammatory cascade.[4] Consequently, the inhibition of mast cell degranulation is a primary target for the development of novel therapeutics for allergic and inflammatory disorders.

One of the key signaling events triggering mast cell degranulation is a sustained increase in intracellular calcium concentration ([Ca2+]i). This is mediated, in large part, by Calcium Release-Activated Calcium (CRAC) channels, which are essential for store-operated calcium entry (SOCE).[5] GSK-5498A is a potent and selective small molecule inhibitor of CRAC channels (also known as CARC), with an IC50 of 1 μM.[6] By blocking CRAC channels, this compound inhibits the sustained calcium influx required for mast cell degranulation, thereby preventing the release of inflammatory mediators.[6][7] this compound has been shown to inhibit mediator release from human and rat mast cells.[7]

This document provides a detailed protocol for a mast cell degranulation assay using the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for studying mast cell function.[1][2] The assay is based on the quantification of β-hexosaminidase, a stable and reliable marker for mast cell degranulation that is co-released with histamine.[2][8] This protocol is designed to assess the inhibitory potential of this compound on IgE-mediated mast cell degranulation.

Signaling Pathway of Mast Cell Degranulation and Inhibition by this compound

Caption: IgE-mediated mast cell degranulation pathway and the point of inhibition by this compound.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Degranulation in RBL-2H3 cells: regulation by calmodulin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta Hexosaminidase Activity Assay Kit | ABIN6253454 [antibodies-online.com]

Application Notes and Protocols for GSK-5498A in HEK293 Cell Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-5498A is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels. These channels are crucial for store-operated calcium entry (SOCE), a fundamental process in cellular signaling that regulates a variety of cellular functions. In Human Embryonic Kidney (HEK293) cells, which endogenously express the components of CRAC channels, this compound can be utilized to investigate the physiological roles of CRAC channels and the downstream consequences of their inhibition. These application notes provide detailed protocols for determining the effective concentration of this compound in HEK293 cells and assessing its impact on cell viability, apoptosis, and protein expression.

Mechanism of Action

This compound selectively blocks CRAC channels, which are composed of ORAI proteins forming the pore in the plasma membrane and STIM proteins acting as calcium sensors in the endoplasmic reticulum (ER). Depletion of ER calcium stores triggers the activation of STIM, which then interacts with and opens the ORAI channels, leading to an influx of extracellular calcium. This compound has been shown to inhibit this calcium influx in HEK293 cells with an IC50 of approximately 1 µM[1]. This inhibition is achieved without affecting the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1[1][2][3].

Signaling Pathway Diagram

Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in HEK293 cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (CRAC Channel Inhibition) | HEK293 (stably expressing STIM1 and ORAI1) | ~ 1 µM | [1] |

| Effective Concentration (Calcium Influx Inhibition) | Human Embryonic Kidney Cells | 1 and 10 µM | |

| IC50 (Cell Viability) | HEK293 | Not explicitly determined, but concentrations up to 10 µM are used for functional assays without reported cytotoxicity. | Inferred |

Experimental Protocols

Cell Culture

HEK293 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Calcium Influx Assay

This protocol is designed to measure the inhibition of store-operated calcium entry by this compound.

Materials:

-

HEK293 cells

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Thapsigargin

-

This compound

-

Hanks' Balanced Salt Solution (HBSS) with and without CaCl₂

-

Microplate reader with fluorescence detection (Ex/Em = 490/525 nm)

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS with CaCl₂.

-

Wash the cells once with HBSS with CaCl₂.

-

Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS without CaCl₂.

-

Add 100 µL of HBSS without CaCl₂ containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control and incubate for 20 minutes.

-

Measure the baseline fluorescence for 2 minutes.

-

Add 20 µL of Thapsigargin (1 µM final concentration) to deplete ER calcium stores and continue recording fluorescence for 5-10 minutes.

-

Add 20 µL of CaCl₂ (2 mM final concentration) to initiate calcium influx and record the fluorescence signal for another 10-15 minutes.

-

Analyze the data by calculating the peak fluorescence intensity after CaCl₂ addition and normalize it to the baseline fluorescence. Determine the IC50 value for this compound.

Experimental Workflow:

Caption: Workflow for the Calcium Influx Assay.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the metabolic activity of HEK293 cells, which is an indicator of cell viability.

Materials:

-

HEK293 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HEK293 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed HEK293 cells in 6-well plates and treat with this compound as desired.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting

This protocol allows for the detection of changes in protein expression following this compound treatment. A potential downstream target to investigate is the phosphorylation of NFAT, as its activation is calcium-dependent.

Materials:

-

HEK293 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-phospho-NFAT, anti-NFAT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat HEK293 cells with this compound.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Troubleshooting

-

Low signal in Calcium Influx Assay: Ensure cells are healthy and not overgrown. Check the concentration and viability of the Fluo-4 AM dye.

-

High background in Western Blotting: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

-

Variability in MTT Assay: Ensure even cell seeding and proper mixing of the formazan solution before reading the absorbance.

Conclusion

This compound is a valuable tool for studying CRAC channel function in HEK293 cells. The provided protocols offer a framework for investigating its effects on calcium signaling, cell fate, and protein expression. Researchers should optimize the experimental conditions based on their specific research questions and cell culture practices.

References

Application Notes and Protocols: Investigating the Effects of GSK-5498A on CRAC Channels using Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for studying the inhibitory effects of GSK-5498A, a selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, using patch-clamp electrophysiology. The protocols outlined below are designed to enable the precise measurement of CRAC channel currents (Icrac) and the quantification of their inhibition by this compound.

Introduction

Calcium Release-Activated Calcium (CRAC) channels are key players in store-operated calcium entry (SOCE), a fundamental process for calcium signaling in numerous cell types, including immune cells and neurons. The activation of these channels is initiated by the depletion of intracellular calcium stores, primarily from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then translocates to the plasma membrane to activate the Orai1 channel, the pore-forming subunit of the CRAC channel. This influx of calcium through CRAC channels is critical for a variety of cellular functions, making them an attractive target for therapeutic intervention in inflammatory and other diseases.

This compound is a small molecule inhibitor that selectively targets CRAC channels, with a reported IC50 of 1 µM. Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through channels like CRAC, providing high-resolution data on channel activity and its modulation by compounds such as this compound. This document provides detailed protocols for whole-cell patch-clamp recordings to characterize the inhibitory effects of this compound on CRAC channels.

Key Experimental Protocols

Cell Culture and Preparation

For robust and reproducible measurements of Icrac, it is recommended to use a cell line with a significant and reliable CRAC channel expression.

-

Recommended Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human STIM1 and Orai1 are ideal for amplifying the typically small native Icrac, facilitating more accurate measurements. Alternatively, cell lines with prominent endogenous Icrac, such as Jurkat T cells or RBL-2H3 cells, can be used.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For stable cell lines, include the appropriate selection antibiotic.

-

Cell Plating for Electrophysiology: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure the presence of isolated, healthy cells for patching.

Solutions and Reagents

The composition of the internal (pipette) and external (bath) solutions is critical for isolating Icrac from other ionic currents.

Table 1: Composition of Internal and External Solutions for Icrac Recording

| Internal Solution (Pipette) | Concentration (mM) | External Solution (Bath) | Concentration (mM) |

| Cs-glutamate | 120 | NaCl | 140 |

| CsCl | 20 | CaCl2 | 20 |

| MgCl2 | 2 | MgCl2 | 1 |

| HEPES | 10 | HEPES | 10 |

| BAPTA | 20 | Glucose | 10 |

| Na2-ATP | 2 | ||

| Na-GTP | 0.5 | ||

| pH adjusted to 7.2 with CsOH | pH adjusted to 7.4 with NaOH | ||

| Osmolarity ~290 mOsm | Osmolarity ~310 mOsm |

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. Further dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration in the recording chamber should be kept below 0.1% to avoid non-specific effects.

Whole-Cell Patch-Clamp Protocol for Icrac Measurement

This protocol describes the steps for recording Icrac in the whole-cell configuration.

-

Preparation: Place a coverslip with the cultured cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach and Sealing: Under visual control, approach a single, healthy cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After establishing a GΩ seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Store Depletion and Icrac Activation: The high concentration of the calcium chelator BAPTA in the internal solution will passively deplete the intracellular calcium stores upon dialysis into the cell, leading to the activation of CRAC channels. This activation typically develops over several minutes.

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a depolarized level, such as +80 mV, to inactivate voltage-gated ion channels.

-

Apply a series of voltage ramps, for example, from -100 mV to +100 mV over 100 ms, every 2 seconds. The inwardly rectifying current observed at negative potentials is characteristic of Icrac.

-

-

Data Acquisition: Record the current traces using a suitable patch-clamp amplifier and data acquisition software.

Application of this compound and Data Acquisition

-

Baseline Recording: Once a stable Icrac is established, record a baseline current for at least 2-3 minutes.

-

This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Recording of Inhibition: Continue recording the Icrac during the application of this compound until a new steady-state level of inhibition is reached. This may take several minutes.

-

Dose-Response Protocol: To determine the IC50 of this compound, apply a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to different cells or cumulatively to the same cell, allowing for washout between applications if possible.

-

Washout: After recording the effect of the highest concentration, perfuse the chamber with the control external solution to observe any washout of the inhibitory effect.

Data Presentation and Analysis

Quantitative Data Summary

The inhibitory effect of this compound on Icrac should be quantified and presented in a clear, tabular format.

Table 2: Inhibition of Icrac by this compound

| This compound Concentration | Peak Inward Current (pA/pF) ± SEM (n) | % Inhibition ± SEM (n) |

| Control (0 µM) | Value ± SEM (n) | 0 |

| 1 nM | Value ± SEM (n) | Value ± SEM (n) |

| 10 nM | Value ± SEM (n) | Value ± SEM (n) |

| 100 nM | Value ± SEM (n) | Value ± SEM (n) |

| 1 µM | Value ± SEM (n) | Value ± SEM (n) |

| 10 µM | Value ± SEM (n) | Value ± SEM (n) |

| 100 µM | Value ± SEM (n) | Value ± SEM (n) |

| IC50 (µM) | Calculated Value |

Data Analysis Protocol

-

Measurement of Peak Inward Current: From the raw current traces elicited by the voltage ramps, measure the peak inward current amplitude at a negative potential (e.g., -100 mV). To account for variations in cell size, normalize the current amplitude to the cell capacitance (pA/pF).

-

Calculation of % Inhibition: For each concentration of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak inward current in the presence of this compound and I_control is the baseline peak inward current.

-

Dose-Response Curve and IC50 Calculation: Plot the % inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.

-

Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the inhibitory effects at different concentrations. Data should be presented as mean ± standard error of the mean (SEM) from 'n' number of independent experiments.

Visualizations

Signaling Pathway of CRAC Channel Activation and Inhibition by this compound

Caption: CRAC channel activation pathway and its inhibition by this compound.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Experimental workflow for studying this compound effects on Icrac.

Application Notes and Protocols for GSK-5498A in High-Throughput Screening for Immunomodulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][2] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for these conditions. GSK-5498A is an investigative RORγt inverse agonist designed to suppress the inflammatory cascade mediated by Th17 cells. An inverse agonist binds to the same receptor as an agonist but elicits the opposite pharmacological response.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound, or compounds with similar mechanisms of action, in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel immunomodulators. The following sections detail the underlying biology, screening workflows, specific experimental protocols, and representative data presentation.

Mechanism of Action: RORγt Inverse Agonism

RORγt, a nuclear receptor, plays a central role in the transcriptional activation of genes essential for Th17 cell function.[1] In its active state, RORγt recruits co-activator proteins to the promoter regions of target genes like IL17A and IL17F, initiating their transcription.[2] Inverse agonists like this compound are thought to bind to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of co-repressor complexes instead of co-activators. This action actively represses the basal transcriptional activity of RORγt, leading to a down-regulation of IL-17 production and a dampening of the Th17-mediated inflammatory response.[2][3]

High-Throughput Screening Strategy

A multi-assay, tiered approach is recommended for identifying and validating RORγt inverse agonists. This strategy begins with a broad primary screen to identify initial hits, followed by secondary and tertiary assays to confirm the mechanism of action, assess cellular activity, and determine selectivity.

Data Presentation

The following tables present representative quantitative data for a potent and selective RORγt inverse agonist, analogous to the expected profile of this compound.

Table 1: Biochemical and Cellular Assay Data

| Assay Type | Description | Endpoint | Representative IC50 (nM) |

| Primary Screen | |||

| RORγt TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring direct binding of the compound to the RORγt ligand-binding domain. | Disruption of RORγt-coactivator peptide interaction | 50 |

| Secondary Assays | |||

| RORγt Reporter Gene Assay | A cell-based assay using a reporter gene (e.g., luciferase) under the control of a ROR-responsive promoter. | Inhibition of luciferase expression | 100 |

| Human Th17 Cell Assay | Measurement of IL-17A secretion from differentiated human Th17 cells. | Inhibition of IL-17A production | 250 |

| Selectivity Assays | |||

| RORα TR-FRET | TR-FRET assay to assess binding to the related RORα isoform. | Disruption of RORα-coactivator peptide interaction | >10,000 |